Mayr Nucleophilicity Parameter (N) in DMSO: p-Chlorophenolate vs. Unsubstituted Phenolate
In DMSO at 20 °C, potassium p-chlorophenolate exhibits a Mayr nucleophilicity parameter N of 20.34 (sN = 0.64), compared to N = 19.86 (sN = 0.71) for unsubstituted potassium phenolate under identical conditions [1][2]. The ΔN of +0.48 log units means p-chlorophenolate reacts approximately 3.0 times faster than the parent phenolate with a given reference electrophile (calculated via the Mayr–Patz equation log k₂ = sN(N + E)) [3]. Both values were determined photometrically using benzhydrylium ions as reference electrophiles in the same study, constituting a direct head-to-head comparison.
| Evidence Dimension | Mayr nucleophilicity parameter N (logarithmic reactivity scale) in DMSO at 20 °C |
|---|---|
| Target Compound Data | N = 20.34, sN = 0.64 (potassium p-chlorophenolate, C₆H₄ClKO) |
| Comparator Or Baseline | N = 19.86, sN = 0.71 (potassium phenolate, unsubstituted) |
| Quantified Difference | ΔN = +0.48 (~3.0× rate enhancement for p-chlorophenolate vs. unsubstituted phenolate with reference electrophiles) |
| Conditions | Photometric stopped-flow kinetics with benzhydrylium ion reference electrophiles in anhydrous DMSO at 20 °C; counterion K⁺ throughout |
Why This Matters
For procurement decisions in synthetic chemistry, a quantifiable 3-fold rate advantage in DMSO enables a scientist to select potassium p-chlorophenolate over the unsubstituted phenolate when faster O-functionalisation kinetics are required, or to choose the unsubstituted variant when lower reactivity is desirable—this is a rationally tunable parameter, not a guess.
- [1] Mayr's Database of Reactivity Parameters. p-Chlorophenolate (in DMSO): N = 20.34, sN = 0.64, sum formula C₆H₄ClKO. https://www.cup.lmu.de/oc/mayr/reaktionsdatenbank/fe/details/1497 View Source
- [2] Mayr's Database of Reactivity Parameters. Phenolate Ions listing: phenolate (in DMSO) N = 19.86, sN = 0.71. https://www.cup.lmu.de/oc/mayr/reaktionsdatenbank2/fe/showclass/122/ View Source
- [3] Mayer, R. J.; Breugst, M.; Hampel, N.; Ofial, A. R.; Mayr, H. Ambident Reactivity of Phenolate Anions Revisited. J. Org. Chem. 2019, 84, 8837–8858. Rate constants determined photometrically with benzhydrylium ions and quinone methides. View Source
